molecular formula C17H24ClNO2 B2756854 3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide CAS No. 1788846-84-3

3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide

Cat. No.: B2756854
CAS No.: 1788846-84-3
M. Wt: 309.83
InChI Key: ZUTVFWDKKOFHRS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a hydroxyethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, cyclohexylamine, and 2-hydroxyethylamine.

    Formation of Intermediate: The reaction between 3-chlorobenzoyl chloride and cyclohexylamine forms an intermediate amide.

    Hydroxyethylation: The intermediate amide is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes may be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Lacks the cyclohexyl group.

    3-(3-chlorophenyl)-N-(2-cyclohexyl)propanamide: Lacks the hydroxyethyl group.

    3-(4-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide: Has a different position of the chlorine atom on the phenyl ring.

Uniqueness

3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c18-15-8-4-5-13(11-15)9-10-17(21)19-12-16(20)14-6-2-1-3-7-14/h4-5,8,11,14,16,20H,1-3,6-7,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTVFWDKKOFHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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